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Compound of Interest

Compound Name:
2,4-Difluoro-6-methylbenzoyl

chloride

CAS No.: 1803813-12-8

Cat. No.: B1409143

Get Quote

Executive Summary
2,4-Difluoro-6-methylbenzoyl chloride represents a high-value pharmacophore building

block in modern medicinal chemistry. Its structural significance lies in the "orthogonal"

substitution pattern: the 2,4-difluoro motif modulates lipophilicity and metabolic stability

(blocking oxidative metabolism at vulnerable ring positions), while the 6-methyl group

introduces critical steric hindrance. This steric bulk forces the carbonyl group out of coplanarity

with the aromatic ring, creating a "conformational lock" that can drastically improve the

selectivity of kinase inhibitors and receptor modulators.

This guide details the synthesis, reactivity, and application of this core, specifically focusing on

its conversion to bioactive amides (e.g., RIPK1 inhibitors).

Chemical Profile & Structural Logic[1]
The "Orthogonal" Scaffold
The 2,4-difluoro-6-methylbenzoyl moiety is not merely a linker; it is a functional efficacy driver.
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Metabolic Blockade (2,4-F): Fluorine substitution at the 2 and 4 positions deactivates the ring

toward Cytochrome P450-mediated oxidation. The C-F bond (approx. 116 kcal/mol) is

metabolically inert.

Conformational Control (6-Me): The ortho-methyl group creates significant steric clash with

the carbonyl oxygen. In amide derivatives, this forces the amide bond to rotate perpendicular

to the phenyl ring (atropisomerism potential). This pre-organization reduces the entropic

penalty of binding to a target protein pocket.

Key Properties
Property Value / Description

Parent Acid CAS
1427356-15-7 (2,4-Difluoro-6-methylbenzoic

acid)

Acid Chloride CAS Not widely listed; generated in situ

Molecular Weight ~190.57 g/mol (Chloride)

Reactivity Class Deactivated Electrophile (Sterically Hindered)

Primary Application Kinase Inhibitors (RIPK1), Antibacterials

Synthesis of the Core Building Block
The synthesis of the acid chloride derivative typically proceeds from the commercially available

2,4-difluoro-6-methylbenzoic acid. Due to the steric hindrance of the ortho-methyl and ortho-

fluoro groups, standard thionyl chloride (

) reflux protocols may result in incomplete conversion or require excessive heating, which
degrades the fluorinated core.

Recommended Route: Oxalyl chloride mediated chlorination with DMF catalysis. This method

proceeds under milder conditions and produces gaseous byproducts (

,

), simplifying purification.

Synthesis Workflow (Graphviz)
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2,4-Difluoro-6-methylbenzoic Acid
(CAS 1427356-15-7)

Oxalyl Chloride (1.2 eq)
DMF (cat.)

DCM, 0°C to RT

Dissolution Vilsmeier-Haack
Active Species

Activation 2,4-Difluoro-6-methylbenzoyl
Chloride

Cl- Substitution Gaseous Removal:
CO(g) + CO2(g) + HCl(g)

Evaporation

Click to download full resolution via product page

Figure 1: Catalytic conversion of the hindered benzoic acid to the acid chloride using the Oxalyl

Chloride/DMF method.

Reactivity & Derivatization Strategies
The primary utility of this acid chloride is in Nucleophilic Acyl Substitution to form amides.

However, the 2,6-substitution pattern presents a specific challenge: Nucleophilic Approach

Trajectory.

The Steric Challenge
The ortho-methyl group blocks the trajectory of incoming nucleophiles (amines).

Direct Coupling (HATU/EDC): Often fails or proceeds with low yield for electron-deficient

anilines.

Acid Chloride Route: Essential for difficult couplings. The high energy of the acyl chloride

overcomes the steric barrier that hinders standard coupling reagents.

Coupling Conditions Comparison
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Method
Suitability for 2,4-F-
6-Me Core

Pros Cons

HATU/DIPEA Low to Moderate Mild conditions

Steric hindrance often

leads to stalled

reaction.

SOCl₂ Reflux Moderate Cheap reagents

Harsh thermal

conditions may

defluorinate or

decompose.

(COCl)₂ / DMF High (Recommended)
Mild temp, complete

conversion

Requires anhydrous

conditions; gas

evolution.

Case Study: RIPK1 Inhibitor Synthesis
Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors are a major therapeutic area for

inflammation and neurodegeneration. Vertex Pharmaceuticals and others have utilized the 2,4-

difluoro-6-methylbenzoyl motif to engage specific pockets in the kinase domain.

Mechanism of Action
The 2,4-difluoro-6-methylbenzamide moiety binds in a hydrophobic pocket. The 6-methyl group

forces the amide bond to twist, positioning the aromatic ring to stack against hydrophobic

residues (e.g., Leu/Val) while the fluorine atoms modulate the electrostatic potential of the ring.

Synthesis Pathway (Graphviz)
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2,4-Difluoro-6-methylbenzoic Acid

Acid Chloride Intermediate
(Generated In Situ)

(COCl)2, DMF

Amide Coupling
(THF/DIPEA or Pyridine)

+ Amine

Heterocyclic Amine
(e.g., Aminotriazolopyridine)

RIPK1 Inhibitor Scaffold
(Atropisomerically Stable)

Isolation
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Figure 2: Synthesis of a RIPK1 inhibitor scaffold utilizing the reactive acid chloride intermediate.

Detailed Experimental Protocols
Protocol A: Synthesis of 2,4-Difluoro-6-methylbenzoyl
Chloride
Note: This protocol uses Oxalyl Chloride to avoid thermal degradation.

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

a nitrogen inlet.

Dissolution: Charge the RBF with 2,4-difluoro-6-methylbenzoic acid (1.0 equiv, e.g., 5.0 g)

and anhydrous Dichloromethane (DCM) (50 mL).

Catalysis: Add catalytic N,N-Dimethylformamide (DMF) (2-3 drops).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1409143/docs?utm_src=pdf-body-img#technical-guide-2-4-difluoro-6-methylbenzoic-acid-chloride-derivatives
https://www.benchchem.com/product/b1409143/docs?utm_src=pdf-body#technical-guide-2-4-difluoro-6-methylbenzoic-acid-chloride-derivatives
https://www.benchchem.com/product/b1409143/docs?utm_src=pdf-body#technical-guide-2-4-difluoro-6-methylbenzoic-acid-chloride-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1409143?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chlorination: Cool the solution to 0°C in an ice bath. Add Oxalyl Chloride (1.2 equiv)

dropwise over 15 minutes. Caution: Vigorous gas evolution (CO, CO2).

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for

2–3 hours. The solution should become clear and yellow.

Workup: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove solvent

and excess oxalyl chloride.

Azeotrope: Re-dissolve the residue in anhydrous toluene (20 mL) and concentrate again to

remove traces of acid/chloride.

Result: The residue is the crude 2,4-difluoro-6-methylbenzoyl chloride, used immediately

in the next step without further purification.

Protocol B: Amide Coupling (General Procedure)
Preparation: Dissolve the target amine (1.0 equiv) in anhydrous THF or DCM (10 vol)

containing Triethylamine or DIPEA (2.0 equiv).

Addition: Dissolve the crude acid chloride (from Protocol A) in a minimal amount of

anhydrous THF/DCM. Add this solution dropwise to the amine solution at 0°C.

Completion: Stir at RT for 4–12 hours. Monitor by LC-MS (Note: Acid chloride hydrolyzes to

acid on LC-MS; monitor disappearance of amine).

Quench: Quench with saturated

solution. Extract with EtOAc.

Quality Control & Safety
Handling: Acid chlorides are lachrymators and corrosive. They react violently with water to

release HCl and potentially HF if the ring fluorines are labile (though 2,4-F is generally

stable). Handle in a fume hood.

Moisture Sensitivity: The 2,6-steric bulk provides some kinetic protection against hydrolysis

compared to benzoyl chloride, but the compound will still degrade to the parent acid if
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exposed to moist air. Store under Nitrogen/Argon.

Analytical Verification:

1H NMR: Shift of the methyl group and disappearance of the carboxylic acid proton.

Derivatization: For purity checks, quench a small aliquot with excess methanol to form the

methyl ester, which is stable and easily analyzed by GC-MS or HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Technical Guide: 2,4-Difluoro-6-methylbenzoic Acid
Chloride Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1409143/docs#technical-guide-2-4-difluoro-6-
methylbenzoic-acid-chloride-derivatives]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FWO2022086828A1%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.fluorochem.co.uk%2F
https://pdf.benchchem.com/1421/Synthesis_and_Characterization_of_4_Chloro_2_6_difluoroacetophenone_A_Technical_Guide.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.mdpi.com%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F588081
https://www.benchchem.com/product/b1409143?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/1421/Synthesis_and_Characterization_of_4_Chloro_2_6_difluoroacetophenone_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1409143/docs#technical-guide-2-4-difluoro-6-methylbenzoic-acid-chloride-derivatives
https://www.benchchem.com/product/b1409143/docs#technical-guide-2-4-difluoro-6-methylbenzoic-acid-chloride-derivatives
https://www.benchchem.com/product/b1409143/docs#technical-guide-2-4-difluoro-6-methylbenzoic-acid-chloride-derivatives
https://www.benchchem.com/product/b1409143/docs#technical-guide-2-4-difluoro-6-methylbenzoic-acid-chloride-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1409143?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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